1-Ethyl-3-iodonaphthalene
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Overview
Description
1-Ethyl-3-iodonaphthalene is an organic compound belonging to the class of naphthalene derivatives It is characterized by the presence of an ethyl group at the first position and an iodine atom at the third position of the naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Ethyl-3-iodonaphthalene can be synthesized through various methods. One common approach involves the iodination of 1-ethyl-naphthalene using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction typically takes place under reflux conditions to ensure complete iodination.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and controlled temperature and pressure conditions can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 1-Ethyl-3-iodonaphthalene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The ethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The compound can undergo reduction to remove the iodine atom, forming 1-ethyl-naphthalene.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium iodide in acetone or other polar aprotic solvents.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are employed.
Major Products Formed:
Substitution Reactions: Products include 1-ethyl-3-substituted naphthalenes.
Oxidation Reactions: Products include 1-ethyl-3-naphthaldehyde or 1-ethyl-3-naphthoic acid.
Reduction Reactions: The major product is 1-ethyl-naphthalene.
Scientific Research Applications
1-Ethyl-3-iodonaphthalene has several applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of various naphthalene derivatives, which are used in the development of organic semiconductors and dyes.
Biology: The compound is used in the study of biological pathways and mechanisms involving iodine-containing organic molecules.
Medicine: Research is ongoing to explore its potential as a radiolabeled compound for imaging and diagnostic purposes.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 1-ethyl-3-iodonaphthalene exerts its effects involves the interaction of the iodine atom with various molecular targets. The iodine atom can participate in halogen bonding, influencing the compound’s reactivity and interactions with other molecules. The ethyl group provides hydrophobic interactions, affecting the compound’s solubility and distribution in different environments.
Comparison with Similar Compounds
- 1-Ethyl-2-iodonaphthalene
- 1-Ethyl-4-iodonaphthalene
- 1-Methyl-3-iodonaphthalene
Comparison: 1-Ethyl-3-iodonaphthalene is unique due to the specific positioning of the ethyl and iodine groups on the naphthalene ring. This positioning affects its reactivity and the types of reactions it can undergo. Compared to its analogs, this compound may exhibit different chemical and physical properties, making it suitable for specific applications in research and industry.
Properties
CAS No. |
648933-52-2 |
---|---|
Molecular Formula |
C12H11I |
Molecular Weight |
282.12 g/mol |
IUPAC Name |
1-ethyl-3-iodonaphthalene |
InChI |
InChI=1S/C12H11I/c1-2-9-7-11(13)8-10-5-3-4-6-12(9)10/h3-8H,2H2,1H3 |
InChI Key |
KZPNLUZOGUCXPR-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=CC2=CC=CC=C21)I |
Origin of Product |
United States |
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